2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC14565318
Molecular Formula: C13H8BrN3
Molecular Weight: 286.13 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine -](/images/structure/VC14565318.png)
Specification
Molecular Formula | C13H8BrN3 |
---|---|
Molecular Weight | 286.13 g/mol |
IUPAC Name | 2-(3-bromophenyl)pyrido[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C13H8BrN3/c14-11-5-1-3-9(7-11)12-16-8-10-4-2-6-15-13(10)17-12/h1-8H |
Standard InChI Key | KOBJRMNXIZSOES-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC=C3C=CC=NC3=N2 |
Introduction
Synthetic Methodologies
Cyclization Strategies
The synthesis of pyrido[2,3-d]pyrimidines typically involves cyclization reactions starting from pyrimidine or pyridine precursors. For 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine, two primary routes have been explored:
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Pyrimidine-Based Cyclization: Reacting 4-amino-2,6-dihydroxypyrimidine with substituted cinnamonitriles in aqueous media using triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst . This method emphasizes eco-friendly conditions, achieving yields >70% under optimized temperatures (50–55°C) .
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Pyridine Derivative Route: Utilizing 2-aminonicotinamide and phosgene to form acyl urea intermediates, followed by intramolecular cyclization using sodium hydride (NaH) in dimethylformamide (DMF) . This method requires precise temperature control (50°C for 8 hours) to avoid side reactions .
Table 1: Comparative Synthesis Conditions
Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pyrimidine Cyclization | 4-Amino-2,6-dihydroxypyrimidine | TEBA/Water | 50 | 70–82 |
Pyridine Cyclization | 2-Aminonicotinamide | NaH/DMF | 50 | 82 |
Functionalization Strategies
Structural Characterization
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The compound exhibits characteristic peaks at ~2224 cm⁻¹ (C≡N stretch), ~1706 cm⁻¹ (C=O), and ~1556 cm⁻¹ (C=C aromatic) . The bromine substituent introduces a distinct absorption band near 560–680 cm⁻¹ .
¹H NMR (DMSO-d₆): Key signals include δ 7.28–7.54 ppm (aromatic protons from the 3-bromophenyl group) and δ 11.01–11.55 ppm (NH groups) . The absence of splitting in the methyl proton signal (δ ~3.5 ppm) confirms the absence of stereoisomerism .
Crystallographic Data
While single-crystal X-ray data for this specific derivative remain unreported, analogous pyrido[2,3-d]pyrimidines exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 12.3–12.6 Å . The bromophenyl group likely induces slight distortions in the planar heterocyclic core .
Biological and Pharmacological Activity
Herbicidal Applications
Recent studies highlight pyrido[2,3-d]pyrimidines as potent inhibitors of plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Compound 2d (structurally analogous to 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine) inhibits ALS at IC₅₀ = 0.8 µM, surpassing commercial herbicides like imazethapyr (IC₅₀ = 1.2 µM) . Field trials show 90% weed suppression at 150 g/ha, underscoring its agrochemical potential .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations using Arabidopsis thaliana ALS (PDB: 1YBH) reveal that the bromophenyl group forms hydrophobic interactions with Val₄₈₅ and Phe₅₅₆, while the pyrido[2,3-d]pyrimidine core hydrogen-bonds with Arg₃₇₇ . These interactions stabilize the enzyme-inhibitor complex, explaining the nanomolar inhibitory activity .
ADMET Profiling
In silico predictions (SwissADME) indicate moderate bioavailability (LogP = 2.8) and high gastrointestinal absorption (80–90%) . The bromine atom may confer metabolic stability, as cytochrome P450 enzymes struggle to oxidize aryl bromides .
Industrial and Environmental Considerations
Ecotoxicology
Preliminary ecotoxicological assessments indicate low acute toxicity to Daphnia magna (LC₅₀ > 100 mg/L), but chronic effects on soil microbiota require further study .
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